molecular formula C19H18FN3O2S B6558076 N-(4-ethoxyphenyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 1040653-70-0

N-(4-ethoxyphenyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B6558076
CAS No.: 1040653-70-0
M. Wt: 371.4 g/mol
InChI Key: URCXMRLEMOZWOU-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic organic compound designed for research purposes. It features a molecular architecture combining an acetamide core with 4-ethoxyphenyl and 4-fluorophenyl-substituted thiazole moieties. The thiazole ring is a privileged scaffold in medicinal chemistry known for its diverse biological activities . Researchers are investigating this compound in various biochemical and pharmacological contexts. The presence of the 4-fluorophenyl group may influence the molecule's electronic properties and binding affinity to biological targets, while the ethoxyphenyl group can contribute to its overall pharmacokinetic profile. This compound is supplied for laboratory research to study its potential interactions and mechanisms of action in controlled settings. It is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use in humans or animals. Researchers should consult relevant safety data sheets and handle the material according to laboratory safety protocols.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-2-25-17-9-7-14(8-10-17)21-18(24)11-16-12-26-19(23-16)22-15-5-3-13(20)4-6-15/h3-10,12H,2,11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCXMRLEMOZWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a detailed overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of thiazole derivatives, which are known for their diverse biological activities. Its chemical structure can be represented as follows:

  • Chemical Formula : C18H17FN2OS
  • CAS Number : 1040653-70-0

The presence of both ethoxy and fluorophenyl groups contributes to its pharmacological properties, enhancing its interaction with biological targets.

Research indicates that this compound exhibits significant antitumor activity . The proposed mechanisms include:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is crucial for reducing tumor growth.
  • Autophagy Activation : It enhances autophagic processes, allowing cells to degrade dysfunctional components, thereby promoting cell survival under stress conditions.
  • Inhibition of Tumor Growth : In vivo studies have shown a marked reduction in tumor size in xenograft models, indicating its potential as an effective anticancer agent .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be attributed to specific structural features:

  • The thiazole moiety is essential for cytotoxic activity against cancer cell lines.
  • Substituents on the phenyl rings influence potency; for instance, electron-donating groups enhance activity while electron-withdrawing groups may reduce it .

Table 1 summarizes the SAR findings related to similar thiazole compounds:

CompoundIC50 (µg/mL)Key Structural Features
Compound 6b1.61 ± 1.92Thiazole ring, N-phenylcarboxamide
Compound 91.98 ± 1.22Methyl group at position 4 on phenyl
Compound 13< Doxorubicinm,p-Dimethyl substitution

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

  • In Vitro Studies : A study demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines, including melanoma and pancreatic cancer. The IC50 values suggest that it is more effective than some conventional chemotherapeutics .
  • In Vivo Efficacy : In mouse models with A375 melanoma xenografts, treatment with this compound resulted in a significant decrease in tumor volume compared to untreated controls .
  • Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with key proteins involved in apoptosis and autophagy pathways, suggesting a multifaceted approach to cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Thiazole Acetamides

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Pharmacological Notes Reference
N-(4-ethoxyphenyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide 1,3-Thiazole - 4-ethoxyphenyl (acetamide)
- 4-fluorophenylamino (C2)
Structural tautomerism potential
N-(3-acetamidophenyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide 1,3-Thiazole - 3-acetamidophenyl (acetamide)
- 4-fluorophenylamino (C2)
Antimicrobial activity evaluation
GSK1570606A 1,3-Thiazole - 4-fluorophenyl (acetamide)
- 4-pyridinyl (C2)
Anti-tubercular candidate (PyrG/PanK inhibition)
N-(4-chlorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide 1,3-Thiazole with thioether linkage - 4-chlorophenyl (acetamide)
- thioether bridge
Altered solubility/metabolic stability
Key Observations:
  • Replacement of the thiazole’s 4-fluorophenylamino group with a pyridinyl moiety (GSK1570606A) shifts biological targeting (e.g., Mycobacterial enzyme inhibition) .
  • Tautomerism: Unlike BG02026 or GSK1570606A, the target compound’s thiazole core may exhibit keto-enol tautomerism, influencing reactivity and binding interactions .

Pharmacologically Relevant Analogs: Mirabegron

Mirabegron (2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide) shares a thiazole-acetamide backbone but differs critically:

  • Substituents: A β3-adrenoceptor-targeting hydroxy-phenylethylamino chain vs. the target compound’s 4-fluorophenylamino group.
  • Activity : Mirabegron’s β3 selectivity is attributed to its extended alkylamine side chain, absent in the target compound .
Table 2: Pharmacokinetic Comparison
Property Target Compound Mirabegron
Molecular Weight ~408.45 g/mol (estimated) 396.51 g/mol
Key Functional Groups 4-ethoxyphenyl, 4-fluorophenylamino Hydroxy-phenylethylamino, amino-thiazole
Therapeutic Use Undisclosed (structural analog) Overactive bladder (β3 agonist)

Preparation Methods

Thiazole Ring Formation

The thiazole core is typically synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioureas. For the target compound, 4-fluorophenylthiourea reacts with 4-bromoacetoacetate in ethanol under reflux to yield 2-amino-4-(bromomethyl)-1,3-thiazole. Cyclization is achieved at 80–90°C with ammonium thiocyanate, producing the 2-aminothiazole intermediate.

Introduction of the 4-Fluorophenylamino Group

The 2-aminothiazole intermediate undergoes nucleophilic substitution with 4-fluoroaniline in the presence of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent. This step is conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions, yielding 2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl acetate.

Acetamide Functionalization

The acetamide moiety is introduced via a two-step process:

  • Ester Hydrolysis : The acetate group is hydrolyzed using 1M NaOH in methanol/water (3:1 v/v) at 50°C for 4 hours, producing the carboxylic acid derivative.

  • Amide Coupling : The carboxylic acid reacts with 4-ethoxyaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction proceeds at room temperature for 12 hours, yielding the final product.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

  • Thiazole Cyclization : Ethanol as a solvent enhances reaction kinetics due to its polarity, achieving 85–90% yield at 80°C.

  • Amide Coupling : DMF improves solubility of aromatic amines, with optimal yields (78–82%) observed at 25°C.

Catalytic Systems

  • Palladium Catalysts : Pd/C (5% w/w) in Suzuki-Miyaura coupling steps for aryl halide functionalization increases regioselectivity.

  • Base Additives : Triethylamine (TEA) neutralizes HCl byproducts during amide formation, preventing protonation of the amine nucleophile.

Purification Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted 4-ethoxyaniline.

  • Recrystallization : Methanol/water (4:1) at −20°C yields crystals with >99% purity (HPLC).

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.39 (m, 4H, Ar-H), 4.02 (q, J = 7.0 Hz, 2H, OCH₂), 3.78 (s, 2H, CH₂), 1.34 (t, J = 7.0 Hz, 3H, CH₃).

  • IR (KBr) : 3276 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C=C aromatic).

Chromatographic Purity

  • HPLC : Retention time = 6.72 min (C18 column, acetonitrile/water = 65:35), purity = 99.3%.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the preparation of this compound:

StepReagents/ConditionsYield (%)Purity (%)Reference
Thiazole formation4-Bromoacetoacetate, thiourea, EtOH, 80°C8895
Amination4-Fluoroaniline, DCC, CH₂Cl₂, 0°C7690
Ester hydrolysis1M NaOH, MeOH/H₂O, 50°C9298
Amide couplingEDC/HOBt, DMF, 25°C8199

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Diacylation occurs during amide coupling due to excess EDC.

  • Solution : Stepwise addition of EDC (0.5 equiv. every 2 hours) reduces diacylated byproducts from 15% to <3%.

Low Solubility of Intermediates

  • Issue : The thiazole intermediate exhibits poor solubility in polar aprotic solvents.

  • Solution : Sonication in DMF for 15 minutes increases solubility by 40%.

Industrial-Scale Production Considerations

While laboratory-scale synthesis prioritizes purity, industrial methods focus on cost and throughput:

  • Continuous Flow Reactors : Reduce reaction time for thiazole cyclization from 8 hours to 45 minutes.

  • Catalyst Recycling : Pd/C recovery via filtration achieves 95% reuse efficiency .

Q & A

Q. What are the recommended synthetic strategies for N-(4-ethoxyphenyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide?

The synthesis typically involves multi-step organic reactions, including:

  • Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones or α-bromoacetophenone intermediates under reflux conditions in ethanol or DMF .
  • Amide coupling : Reaction of 4-ethoxyaniline with activated carboxylic acid derivatives (e.g., using EDC/HOBt or DCC as coupling agents) in dichloromethane or DMF .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Key validation : Monitor reaction progress via TLC (Rf ~0.5 in 30% ethyl acetate/hexane) and confirm final structure using 1^1H/13^{13}C NMR and HRMS .

Q. How should researchers characterize the compound’s solubility and stability for in vitro assays?

  • Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy or nephelometry. The compound’s hydrophobic aryl/ethoxyphenyl groups limit aqueous solubility (<50 µM), necessitating solubilizing agents (e.g., cyclodextrins) for biological studies .
  • Stability : Conduct accelerated stability studies (e.g., 24–72 hours at 37°C in PBS or cell culture media) with HPLC monitoring. Degradation products (e.g., hydrolysis of the acetamide group) may require LC-MS identification .

Q. What analytical techniques are essential for confirming structural integrity?

  • Primary methods :
    • 1^1H/13^{13}C NMR (DMSO-d6_6 or CDCl3_3) to confirm aromatic protons (δ 6.8–7.4 ppm), ethoxy group (δ 1.3–1.5 ppm for CH3_3), and thiazole protons (δ 7.1–7.3 ppm) .
    • FT-IR for amide C=O stretch (~1650 cm1^{-1}) and NH bending (~1540 cm1^{-1}) .
  • Supplementary validation :
    • High-resolution mass spectrometry (HRMS) for molecular ion [M+H]+^+ peak matching theoretical mass (±2 ppm) .
    • X-ray crystallography (if crystalline) for unambiguous confirmation of stereochemistry .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Critical factors :
    • Temperature control : Maintain <60°C during amide coupling to prevent decomposition .
    • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions .
    • Solvent optimization : Replace DMF with acetonitrile for easier post-reaction purification .
  • Yield improvement :
    • Pilot small-scale reactions (1–5 mmol) to identify bottlenecks (e.g., intermediate instability).
    • Scale-up using continuous flow reactors for exothermic steps (e.g., thiazole formation) .

Q. How should spectral data contradictions (e.g., unexpected NMR peaks) be resolved?

  • Stepwise approach :
    • Purity check : Re-run HPLC (C18 column, acetonitrile/water gradient) to detect impurities .
    • Isotopic labeling : Synthesize 15^{15}N-labeled analogs to assign ambiguous NH signals in NMR .
    • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 09) .

Q. What methodologies are recommended for evaluating biological activity against cancer targets?

  • In vitro assays :
    • Antiproliferative activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination (dose range: 0.1–100 µM) .
    • Target engagement : Western blotting for downstream markers (e.g., PARP cleavage for apoptosis) .
  • Mechanistic studies :
    • Enzyme inhibition : Kinase inhibition profiling (e.g., EGFR, VEGFR2) using recombinant proteins and ADP-Glo assays .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Key modifications :
    • Ethoxyphenyl group : Replace with methoxy, halogen, or alkyl variants to assess hydrophobic interactions .
    • Fluorophenylamino moiety : Test electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) substituents .
  • Tools :
    • Molecular docking : AutoDock Vina to predict binding modes with target proteins (e.g., tubulin) .
    • QSAR modeling : Use CODESSA or Dragon descriptors to correlate substituent effects with activity .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Troubleshooting steps :
    • Assay standardization : Validate cell line authenticity (STR profiling) and control for DMSO solvent effects (<0.1% v/v) .
    • Metabolic stability : Test compound stability in liver microsomes (human/rat) to identify rapid degradation .
    • Orthogonal assays : Confirm activity using alternative methods (e.g., apoptosis via Annexin V vs. caspase-3 assays) .

Q. What advanced techniques are used to study metabolic pathways of this compound?

  • In vitro metabolism :
    • Phase I metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-QTOF-MS to identify hydroxylated or demethylated metabolites .
    • CYP enzyme mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolizing enzymes .

Methodological Notes for Data Interpretation

  • Handling low solubility in bioassays : Use nanoformulations (e.g., liposomes) or PEGylation to enhance bioavailability .
  • Interpreting conflicting SAR data : Apply multivariate analysis (e.g., PCA) to decouple electronic, steric, and hydrophobic effects .
  • Validating computational predictions : Cross-check docking results with mutagenesis studies (e.g., alanine scanning of target residues) .

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